molecular formula C23H23FN2O4S B2965974 1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone CAS No. 1219912-22-7

1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone

Cat. No. B2965974
CAS RN: 1219912-22-7
M. Wt: 442.51
InChI Key: ZUFJCKXMLAGTDQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, a cyclopropane carbonyl, a piperazine, and a thioether linked to a fluorophenyl group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzodioxole could be introduced using a method similar to the one used for the synthesis of 4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and fluorophenyl groups are aromatic, while the cyclopropane carbonyl and piperazine introduce cyclic structures .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For example, the benzodioxole could undergo electrophilic aromatic substitution, while the cyclopropane carbonyl could be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl and the basic piperazine could make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-((4-fluorophenyl)thio)ethanone is involved in various synthesis processes and chemical reactions. For instance, Brands et al. (2003) describe its use in the stereoselective synthesis of the orally active NK(1) receptor antagonist Aprepitant, highlighting interesting [1,2]-Wittig and [1,3]-sigmatropic rearrangements during key steps (Brands et al., 2003). Similarly, Amani and Nematollahi (2012) report its role in electrochemical syntheses of new arylthiobenzazoles (Amani & Nematollahi, 2012).

Antimicrobial and Pharmacological Activity

Several studies have explored the antimicrobial and pharmacological potential of compounds similar to this compound. Tomar et al. (2007) synthesized chalcones containing piperazine, noting their activity against Gram-positive bacteria and Candida albicans (Tomar et al., 2007). Gan et al. (2010) designed azole-containing piperazine derivatives, which showed notable antibacterial, antifungal, and cytotoxic activities (Gan et al., 2010).

Crystal Structure and Molecular Modeling

The molecular structure and crystallography of compounds related to this compound have been a focus of several studies. Faizi et al. (2016) detailed the crystal structure of a related compound, emphasizing the conformation of its piperazine ring (Faizi et al., 2016).

Future Directions

Future research could focus on synthesizing this compound and studying its properties. This could include investigating its potential biological activity and determining its physical and chemical properties .

properties

IUPAC Name

1-[4-[2-(1,3-benzodioxol-5-yl)cyclopropanecarbonyl]piperazin-1-yl]-2-(4-fluorophenyl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O4S/c24-16-2-4-17(5-3-16)31-13-22(27)25-7-9-26(10-8-25)23(28)19-12-18(19)15-1-6-20-21(11-15)30-14-29-20/h1-6,11,18-19H,7-10,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFJCKXMLAGTDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CSC2=CC=C(C=C2)F)C(=O)C3CC3C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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